rac-Nornicotine Bitartrate
Description
rac-Nornicotine Bitartrate is a racemic mixture of the alkaloid nornicotine, a secondary metabolite of nicotine, combined with tartaric acid to form a stable salt. Nornicotine itself is a structural analog of nicotine, differing by the absence of a methyl group on the pyrrolidine ring. The bitartrate salt enhances solubility and stability, making it suitable for research applications in neuropharmacology and biochemistry.
Properties
Molecular Formula |
C₁₇H₂₄N₂O₁₂ |
|---|---|
Molecular Weight |
448.39 |
Synonyms |
2-[3-Pyridyl]pyrrolidine Bitartrate; (±)-1’-Demethylnicotine Bitartrate; (±)-3-(2-Pyrrolidinyl)pyridine Bitartrate; (RS)-Nornicotine Bitartrate; (±)-Nornicotine Bitartrate; 2-(3-Pyridinyl)pyrrolidine Bitartrate; 3-(Pyrrolidin-2-yl)pyridine Bitartrat |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Structure and Salt Formation
- rac-Nornicotine Bitartrate: Composed of a racemic mixture of (R)- and (S)-nornicotine paired with tartaric acid (C₄H₆O₆). The tartrate anion contributes to improved water solubility compared to freebase nornicotine.
- Nicotine Bitartrate (CAS 75530-68-6) : Nicotine (C₁₀H₁₄N₂) complexed with tartaric acid. Structurally similar but retains the methyl group on the pyrrolidine ring, enhancing its affinity for nicotinic receptors .
- Norepinephrine Bitartrate: A catecholamine salt where tartaric acid stabilizes the adrenergic compound. Its structure includes a catechol ring and amine group, enabling α- and β-adrenergic receptor activation .
- Choline Bitartrate: A choline salt of tartaric acid (C₉H₁₉NO₇), serving as a precursor for acetylcholine synthesis. Unlike rac-nornicotine, it lacks a pyrrolidine ring and primarily supports cholinergic neurotransmission .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Solubility (Water) | Key Functional Groups |
|---|---|---|---|
| rac-Nornicotine Bitartrate | C₁₀H₁₄N₂·C₄H₆O₆ | High | Pyrrolidine, pyridine |
| Nicotine Bitartrate | C₁₀H₁₄N₂·C₄H₆O₆ | High | Pyrrolidine, pyridine, methyl |
| Norepinephrine Bitartrate | C₈H₁₁NO₃·C₄H₆O₆ | Moderate-High | Catechol, amine |
| Choline Bitartrate | C₅H₁₄NO·C₄H₆O₆ | High | Quaternary ammonium, hydroxyl |
Pharmacological Activity
- rac-Nornicotine Bitartrate: Acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), with lower potency than nicotine. Its racemic nature may result in mixed receptor subtype selectivity compared to enantiopure forms .
- Nicotine Bitartrate : Full agonist at nAChRs, widely used in smoking cessation therapies (e.g., Nicotrol® inhalers). Exhibits higher receptor affinity due to the methyl group .
- Norepinephrine Bitartrate: Potent α1/β1-adrenergic agonist, used clinically to treat hypotension and shock. Tartrate formulation ensures stability in injectable solutions .
- Choline Bitartrate: Supports acetylcholine synthesis, enhancing cognitive function. No direct receptor activation but modulates cholinergic pathways .
Table 2: Pharmacological Profile
| Compound | Primary Receptor Target | Clinical/Research Use | Potency vs. Parent Compound |
|---|---|---|---|
| rac-Nornicotine Bitartrate | nAChRs | Neuropharmacological research | 30-50% of nicotine |
| Nicotine Bitartrate | nAChRs | Smoking cessation, insecticides | 100% (reference standard) |
| Norepinephrine Bitartrate | α/β-adrenergic | Hypotension, septic shock | Equivalent to norepinephrine |
| Choline Bitartrate | Cholinergic pathways | Cognitive enhancement | N/A (precursor) |
Physicochemical and Stability Properties
- rac-Nornicotine Bitartrate: Tartaric acid improves solubility and reduces volatility. However, the racemic mixture may exhibit lower thermal stability compared to enantiopure salts .
- Nicotine Bitartrate : Demonstrated superior aerosol stability in inhalation devices compared to nicotine fumarate or salicylate, attributed to tartrate’s low hygroscopicity .
- Norepinephrine Bitartrate: Tartrate formulation prevents oxidation of the catechol ring, critical for long-term storage in clinical settings .
- Choline Bitartrate : High solubility and pH buffering capacity make it ideal for oral supplements. Tartaric acid enhances palatability and shelf life .
Q & A
Q. What are the standard protocols for synthesizing rac-Nornicotine Bitartrate and ensuring its chemical purity?
To synthesize rac-Nornicotine Bitartrate, researchers typically start with nornicotine freebase, which is neutralized with tartaric acid to form the bitartrate salt. Key steps include:
- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove impurities.
- Characterization : Use HPLC with UV detection (e.g., at 254 nm) to confirm purity (>98%) and NMR spectroscopy to verify structural integrity (e.g., proton integration for enantiomeric ratios).
- Documentation : Follow journal guidelines for experimental reproducibility, such as detailing solvent ratios, reaction temperatures, and spectral data in supplementary materials .
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